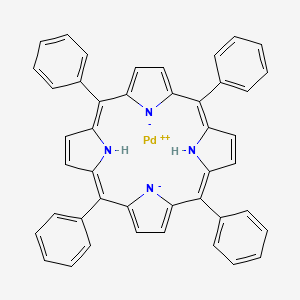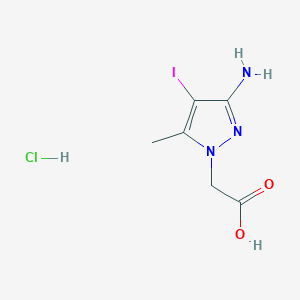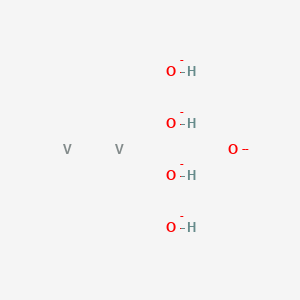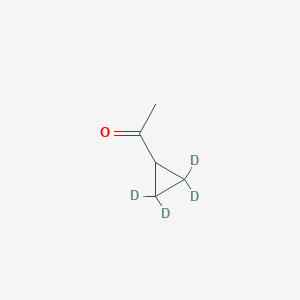
Lanthanum, tris(eta5-2,4-cyclopentadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to off-white crystalline substance that is sensitive to air and moisture . This compound is notable for its unique structure, where three cyclopentadienyl ligands are bonded to a central lanthanum atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum, tris(eta5-2,4-cyclopentadien-1-yl)- can be synthesized through the reaction of lanthanum chloride with cyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation . The general reaction is as follows:
LaCl3+3C5H6→(C5H5)3La+3HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or sublimation techniques .
Types of Reactions:
Oxidation: Lanthanum, tris(eta5-2,4-cyclopentadien-1-yl)- can undergo oxidation reactions, where the cyclopentadienyl ligands are oxidized to form various products.
Substitution: This compound can participate in substitution reactions where one or more cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and halogens.
Substitution Reagents: Various ligands such as phosphines and amines can be used for substitution reactions.
Major Products:
Oxidation Products: The oxidation of cyclopentadienyl ligands can lead to the formation of cyclopentadienone or other oxygenated derivatives.
Substitution Products: Substitution reactions yield new lanthanum complexes with different ligands.
Scientific Research Applications
Lanthanum, tris(eta5-2,4-cyclopentadien-1-yl)- has a wide range of applications in scientific research:
Biology: Its complexes are studied for potential use in radiotherapy and nuclear medicine imaging.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties.
Mechanism of Action
The mechanism by which lanthanum, tris(eta5-2,4-cyclopentadien-1-yl)- exerts its effects involves the interaction of the lanthanum center with various substrates. The cyclopentadienyl ligands provide a stable environment for the lanthanum atom, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as catalysis or medical imaging .
Comparison with Similar Compounds
Tris(cyclopentadienyl)yttrium: Similar in structure but with yttrium instead of lanthanum.
Tris(cyclopentadienyl)scandium: Another similar compound with scandium as the central metal.
Uniqueness: Lanthanum, tris(eta5-2,4-cyclopentadien-1-yl)- is unique due to its specific electronic configuration and reactivity. The larger atomic radius of lanthanum compared to yttrium and scandium allows for different coordination environments and reactivity patterns .
Properties
Molecular Formula |
C15H3La-12 |
|---|---|
Molecular Weight |
322.09 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;lanthanum(3+) |
InChI |
InChI=1S/3C5H.La/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3 |
InChI Key |
KBKPIDDEPREVHT-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide](/img/structure/B12349060.png)
![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)




![1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine](/img/structure/B12349070.png)

![6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione](/img/structure/B12349085.png)
![2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid](/img/structure/B12349093.png)
![2,2-Bis(7-oxabicyclo[4.1.0]heptan-4-ylmethyl)hexanedioate](/img/structure/B12349100.png)


